Purity Advantage: 98% vs. 95% Commercial Specifications for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Commercial sources of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole exhibit quantifiable differences in minimum purity specifications. Leyan offers the compound at 98% purity , whereas AKSci lists a minimum purity of 95% . This 3-percentage-point difference represents a 60% reduction in maximum allowable impurities, which is critical for applications requiring high-fidelity starting materials, such as late-stage functionalization in drug discovery or sensitive catalytic reactions.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 98% (Leyan) |
| Comparator Or Baseline | 95% (AKSci) |
| Quantified Difference | +3 percentage points (60% reduction in maximum impurities) |
| Conditions | Commercial product specifications as listed on vendor websites |
Why This Matters
Higher purity reduces the risk of side reactions and simplifies purification, directly impacting the efficiency and reproducibility of downstream synthetic or biological workflows.
